2-Amino-3-(thiazol-2-yl)propanoic acid
Overview
Description
2-Amino-3-(thiazol-2-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to possess various biological activities such as anti-inflammatory, antipyretic, antiviral, antimicrobial, antifungal, and anticancer properties .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some synthesized compounds related to 2-Amino-3-(thiazol-2-yl)propanoic acid have exhibited discrete antimicrobial activity . Additionally, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, can possess various biological activities
Cellular Effects
Preliminary studies suggest that some thiazole derivatives may have growth regulating effects on certain plants
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules , but specific binding interactions with 2-Amino-3-(thiazol-2-yl)propanoic acid, enzyme inhibition or activation, and changes in gene expression need to be further investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. One common method includes the condensation of 2-aminothiazole with a suitable α-halo acid under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions, where halogenated compounds or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-3-(thiazol-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the propanoic acid moiety.
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: A closely related compound with similar biological activities.
2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): Contains an indole ring instead of a thiazole ring, used as an essential amino acid in protein synthesis.
Uniqueness: 2-Amino-3-(thiazol-2-yl)propanoic acid is unique due to its combination of the thiazole ring and the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXXRSFSGRBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405545 | |
Record name | beta-(2-Thiazolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-65-2 | |
Record name | beta-(2-Thiazolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Thiazolyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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